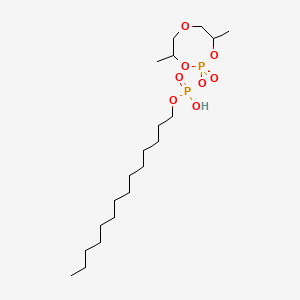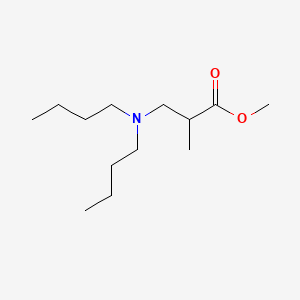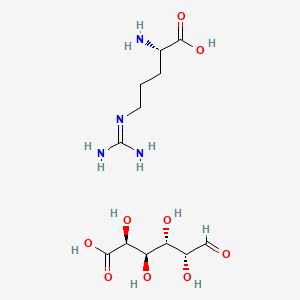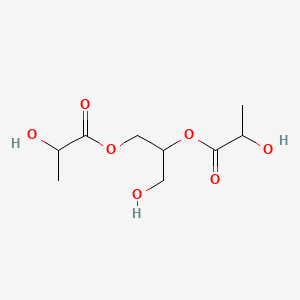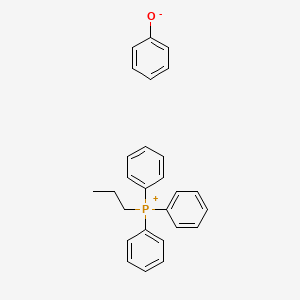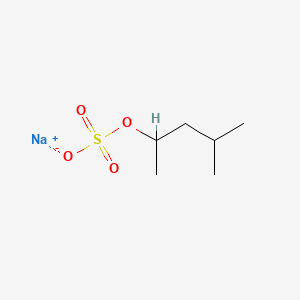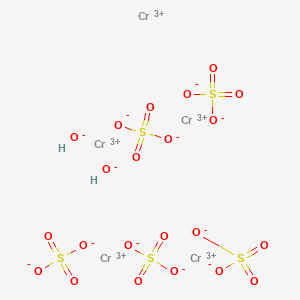
Pentachromium dihydroxide pentasulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachromium dihydroxide pentasulphate is a complex inorganic compound with the molecular formula Cr5H2O22S5-2 It is composed of five chromium atoms, two hydroxide groups, and five sulfate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentachromium dihydroxide pentasulphate typically involves the reaction of chromium salts with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity chromium salts and sulfuric acid. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Pentachromium dihydroxide pentasulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium compounds.
Substitution: The hydroxide and sulfate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, depending on the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various chromium oxides, hydroxides, and sulfates. These products have diverse applications in different fields .
Scientific Research Applications
Pentachromium dihydroxide pentasulphate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other chromium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Industry: It is used in the production of pigments, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of pentachromium dihydroxide pentasulphate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, affecting their activity and function. It can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentachromium dihydroxide pentasulphate include:
- Chromium hydroxide sulfate (Cr4(OH)2(SO4)5)
- Chromium(III) sulfate (Cr2(SO4)3)
- Chromium(III) oxide (Cr2O3)
Uniqueness
This compound is unique due to its specific composition and structure, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
85251-54-3 |
|---|---|
Molecular Formula |
Cr5H2O22S5+3 |
Molecular Weight |
774.3 g/mol |
IUPAC Name |
chromium(3+);dihydroxide;pentasulfate |
InChI |
InChI=1S/5Cr.5H2O4S.2H2O/c;;;;;5*1-5(2,3)4;;/h;;;;;5*(H2,1,2,3,4);2*1H2/q5*+3;;;;;;;/p-12 |
InChI Key |
STFVMWPZKHYZLM-UHFFFAOYSA-B |
Canonical SMILES |
[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3].[Cr+3].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



